molecular formula C19H20BrFN2OS B2438849 3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104733-71-2

3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2438849
CAS No.: 1104733-71-2
M. Wt: 423.34
InChI Key: ZJBGHMXNTZHWRD-UHFFFAOYSA-M
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Description

3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imid

Mechanism of Action

Target of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities . Therefore, it’s possible that this compound may also target the same or similar biological entities.

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may affect similar biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline the compound’s impact on bioavailability. Similar compounds have been found to have potent biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

A similar compound was found to have the highest antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to show very fast responses and high sensitivity and selectivity to sensing o-nitrophenol , suggesting that the compound may also be influenced by environmental factors.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN2OS.BrH/c1-14-3-9-17(10-4-14)21-13-19(23,15-5-7-16(20)8-6-15)22-11-2-12-24-18(21)22;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGHMXNTZHWRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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